molecular formula C12H20O2 B14222534 Ethyl (spiro[2.5]octan-1-yl)acetate CAS No. 827574-04-9

Ethyl (spiro[2.5]octan-1-yl)acetate

Cat. No.: B14222534
CAS No.: 827574-04-9
M. Wt: 196.29 g/mol
InChI Key: MLIGHEHROSQCBS-UHFFFAOYSA-N
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Description

Ethyl (spiro[2.5]octan-1-yl)acetate is a bicyclic ester characterized by a spiro[2.5]octane core fused with an ethyl acetate moiety. The spiro architecture imposes conformational rigidity, making it valuable in medicinal chemistry and materials science for designing stereochemically defined compounds.

Properties

CAS No.

827574-04-9

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

ethyl 2-spiro[2.5]octan-2-ylacetate

InChI

InChI=1S/C12H20O2/c1-2-14-11(13)8-10-9-12(10)6-4-3-5-7-12/h10H,2-9H2,1H3

InChI Key

MLIGHEHROSQCBS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CC12CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (spiro[2.5]octan-1-yl)acetate typically involves the formation of the spirocyclic core followed by esterification. One common method involves the reaction of a suitable cyclohexanone derivative with ethyl bromoacetate in the presence of a base to form the spirocyclic intermediate. This intermediate is then subjected to esterification to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl (spiro[2.5]octan-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic alcohols.

Scientific Research Applications

Ethyl (spiro[2.5]octan-1-yl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl (spiro[2.5]octan-1-yl)acetate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS No. Molecular Formula Substituents/Modifications Key Features
Ethyl (spiro[2.5]octan-1-yl)acetate Not Provided Likely C11H18O3 Ethyl ester at spiro[2.5]octane-1-yl position Baseline spiro structure; conformational rigidity
Ethyl 2-[(3S,4S)-1-oxaspiro[2.5]octan-4-yl]acetate 88525-25-1 C11H18O3 Oxygen atom in the 5-membered ring (1-oxa) Enhanced polarity; potential for hydrogen bonding
Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate 1447942-88-2 C11H16F2O2 Fluorine atoms at C6 positions Increased metabolic stability; lipophilicity due to fluorine substitution
2-chloro-1-{6-oxaspiro[2.5]octan-1-yl}ethan-1-one EN300-26976325 C7H9ClO2 Chlorine and ketone functional groups Electrophilic reactivity for nucleophilic substitutions

Physicochemical Properties

  • Molecular Weight: Fluorinated derivatives (e.g., C11H16F2O2, MW 218.24) exhibit higher molecular weights compared to non-halogenated analogs (C11H18O3, MW 198.26) .
  • Polarity : The 1-oxa variant (C11H18O3) is more polar due to the oxygen atom, enhancing aqueous solubility relative to the baseline spiro compound .
  • Stability : Fluorine atoms in ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate improve resistance to oxidative degradation, a trait critical for pharmaceutical applications .

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